Cas no 73227-70-0 (6-Methyl-thieno2,3-bpyridin-4-ylamine)

6-Methyl-thieno[2,3-b]pyridin-4-ylamine is a heterocyclic organic compound featuring a fused thienopyridine core with a methyl substituent at the 6-position and an amine group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in target interactions, while the amine functionality allows for further derivatization. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. High purity and stability under standard conditions ensure consistent performance in synthetic applications.
6-Methyl-thieno2,3-bpyridin-4-ylamine structure
73227-70-0 structure
Product name:6-Methyl-thieno2,3-bpyridin-4-ylamine
CAS No:73227-70-0
MF:C8H8N2S
MW:164.227519989014
MDL:MFCD18803036
CID:1116742
PubChem ID:12526016

6-Methyl-thieno2,3-bpyridin-4-ylamine Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-Thieno[2,3-b]pyridin-4-amine
    • 6-Methyl-thieno[2,3-b]pyridin-4-ylamine
    • 73227-70-0
    • 6-Methylthieno[2,3-b]pyridin-4-amine
    • SB38489
    • YCA22770
    • FT-0737401
    • CS-0331196
    • MFCD18803036
    • DA-17388
    • 6-Methyl-thieno2,3-bpyridin-4-ylamine
    • MDL: MFCD18803036
    • Inchi: InChI=1S/C8H8N2S/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3,(H2,9,10)
    • InChI Key: CWBYBUBMBIXYGM-UHFFFAOYSA-N
    • SMILES: CC1=NC2=C(C=CS2)C(=C1)N

Computed Properties

  • Exact Mass: 164.04081944g/mol
  • Monoisotopic Mass: 164.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 67.2Ų

6-Methyl-thieno2,3-bpyridin-4-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D970301-100mg
6-Methyl-thieno[2,3-b]pyridin-4-ylamine
73227-70-0 95%
100mg
$255 2024-07-28
TRC
M341358-10mg
6-Methyl-thieno[2,3-b]pyridin-4-ylamine
73227-70-0
10mg
$ 50.00 2022-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0839-5g
6-Methyl-thieno[2,3-b]pyridin-4-ylamine
73227-70-0 96%
5g
¥43702.21 2025-01-21
Alichem
A029183070-1g
6-Methylthieno[2,3-b]pyridin-4-amine
73227-70-0 95%
1g
$324.72 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401866-500mg
6-Methylthieno[2,3-b]pyridin-4-amine
73227-70-0 96%
500mg
¥6224.00 2024-07-28
eNovation Chemicals LLC
D970301-50mg
6-Methyl-thieno[2,3-b]pyridin-4-ylamine
73227-70-0 95%
50mg
$190 2024-07-28
abcr
AB537978-50mg
6-Methyl-thieno[2,3-b]pyridin-4-ylamine; .
73227-70-0
50mg
€311.70 2024-08-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0839-1g
6-Methyl-thieno[2,3-b]pyridin-4-ylamine
73227-70-0 96%
1g
¥12224.03 2025-01-21
Ambeed
A289498-1g
6-Methylthieno[2,3-b]pyridin-4-amine
73227-70-0 96%
1g
$409.0 2024-04-17
eNovation Chemicals LLC
D970301-250mg
6-Methyl-thieno[2,3-b]pyridin-4-ylamine
73227-70-0 95%
250mg
$370 2025-02-24

Additional information on 6-Methyl-thieno2,3-bpyridin-4-ylamine

Comprehensive Overview of 6-Methyl-thieno[2,3-b]pyridin-4-ylamine (CAS No. 73227-70-0): Properties, Applications, and Research Insights

6-Methyl-thieno[2,3-b]pyridin-4-ylamine (CAS No. 73227-70-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features and potential applications. This compound, characterized by a fused thienopyridine core with a methyl substituent at the 6-position and an amine group at the 4-position, serves as a versatile building block for synthesizing biologically active molecules. Its molecular formula, C8H8N2S, reflects a balanced hydrophobicity and reactivity, making it valuable for drug discovery and optoelectronic material development.

Recent studies highlight the role of 6-Methyl-thieno[2,3-b]pyridin-4-ylamine in designing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential to modulate protein-protein interactions, a hot topic in targeted cancer therapy. The compound's thienopyridine scaffold mimics purine bases, enabling it to interact with ATP-binding sites in enzymes—a property exploited in developing next-generation therapeutics. Additionally, its fluorescence properties have sparked interest in bioimaging probes and OLED materials, aligning with the growing demand for sustainable technologies.

From a synthetic chemistry perspective, the amine group in 73227-70-0 offers excellent derivatization opportunities. Common modifications include acylations, Suzuki couplings, and reductive aminations—methods frequently searched in organic synthesis databases. The methyl group enhances metabolic stability, addressing a key challenge in drug bioavailability optimization, a frequent concern in pharmacokinetic studies. These attributes make it a recurring subject in medicinal chemistry forums and patent literature.

Environmental and safety profiles of 6-Methyl-thieno[2,3-b]pyridin-4-ylamine comply with standard laboratory handling protocols. While not classified as hazardous, proper PPE (e.g., gloves, goggles) is recommended during manipulation. Its stability under ambient conditions and compatibility with common solvents like DMSO and ethanol facilitate widespread use in high-throughput screening workflows—an area gaining traction in AI-driven drug discovery platforms.

The compound's relevance extends to computational chemistry, where its structure is used to validate molecular docking algorithms. With increasing interest in machine learning for chemical prediction, datasets containing 73227-70-0 derivatives contribute to training models for ADMET property prediction. This intersection of chemistry and digital innovation positions it as a bridge between traditional research and cutting-edge technology.

In material science, the thienopyridine moiety's electron-rich nature enables applications in conductive polymers and non-linear optical materials. Recent patents describe its incorporation into organic semiconductors for flexible electronics—a sector experiencing exponential growth due to demands for wearable devices and IoT components. Such developments resonate with global trends toward green electronics and energy-efficient technologies.

Analytical characterization of 6-Methyl-thieno[2,3-b]pyridin-4-ylamine typically involves HPLC (>98% purity), 1H/13C NMR, and mass spectrometry. Researchers often query spectral data interpretation techniques for this compound, reflecting the need for accessible analytical chemistry resources. Its distinct UV-Vis absorption maxima around 280-320 nm also make it a candidate for photocatalysis studies—another trending research area.

As the scientific community prioritizes fragment-based drug design and molecular hybridization strategies, CAS No. 73227-70-0 continues to serve as a critical intermediate. Its commercial availability through major chemical suppliers ensures accessibility for academic and industrial researchers alike. Future directions may explore its role in PROTACs (Proteolysis Targeting Chimeras) or covalent inhibitor development—topics dominating recent scientific conferences.

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Amadis Chemical Company Limited
(CAS:73227-70-0)6-Methyl-thieno2,3-bpyridin-4-ylamine
A1041303
Purity:99%
Quantity:1g
Price ($):368.0